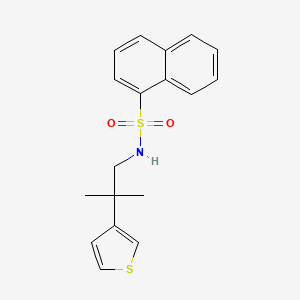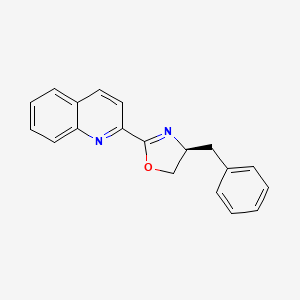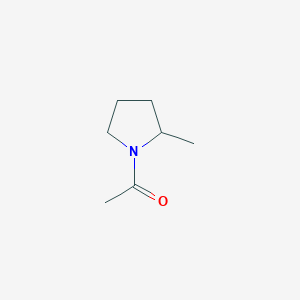![molecular formula C19H22ClN3O3S2 B2506046 N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851410-33-8](/img/structure/B2506046.png)
N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chlorinated thieno[3,2-d]pyrimidin rings and methoxyphenyl groups, which are common in the design of molecules with potential anticancer properties. For instance, the first paper describes a compound synthesized by condensation reactions involving a chlorinated thieno[3,2-d]pyrimidin ring, which is structurally related to the compound of interest . The second paper discusses the synthesis of various acetamide derivatives with an oxadiazole moiety and their anticancer properties . These studies provide insights into the chemical behavior and potential biological activity of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization with different groups. In the first paper, the synthesis of a chlorothieno[3,2-d]pyrimidin derivative is achieved through a sequence of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and final condensation with ethane-1,2-diamine . The second paper describes a linear synthesis approach to create novel acetamide derivatives, which are characterized by various spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the related compounds is determined using X-ray crystallography and compared with optimized geometric bond lengths and angles obtained by density functional theory (DFT) calculations . The molecular electrostatic potential (MEP) surface map is also investigated to understand the electronic characteristics of the molecule . These analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound . However, the related compounds' reactivity is inferred from their synthesis and molecular docking studies. The compounds are designed to interact with specific biological targets, which suggests that they may undergo biological transformations or inhibit particular enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include their crystal structure, space group, and cell parameters . The compounds' anticancer activities are evaluated through cytotoxicity assays, providing IC50 values against various cancer cell lines . These properties are indicative of the compound's stability, solubility, and potential efficacy as a therapeutic agent.
Scientific Research Applications
Antitumor Activity : A study by Hafez and El-Gazzar (2017) synthesized a series of compounds related to thieno[3,2-d]pyrimidine, which showed potent anticancer activity on human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This suggests a potential application of similar compounds in cancer treatment research (Hafez & El-Gazzar, 2017).
Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) investigated the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This suggests that derivatives of thieno[3,2-d]pyrimidine may have potential applications in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antimicrobial Evaluation : Research by Fuloria et al. (2009) focused on the synthesis and evaluation of novel imines and thiazolidinones derived from similar compounds, which were evaluated for their antibacterial and antifungal activities (Fuloria et al., 2009).
Insecticidal Activity : Bakhite et al. (2014) synthesized pyridine derivatives with structures related to thieno[3,2-d]pyrimidines, demonstrating strong insecticidal activities against cowpea aphid, suggesting potential applications in pest control (Bakhite et al., 2014).
Herbicide Metabolism : A study by Coleman et al. (2000) examined the metabolism of chloroacetamide herbicides and their derivatives in human and rat liver microsomes, indicating the compound's relevance in understanding herbicide toxicity and metabolism (Coleman et al., 2000).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S2/c1-11-4-5-13(9-14(11)20)21-16(24)10-27-19-22-15-8-12(2)28-17(15)18(25)23(19)6-7-26-3/h4-5,9,12H,6-8,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMXQRWXBVSIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)Cl)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2505966.png)
![Methyl 4-[[methyl(oxirane-2-carbonyl)amino]methyl]benzoate](/img/structure/B2505967.png)
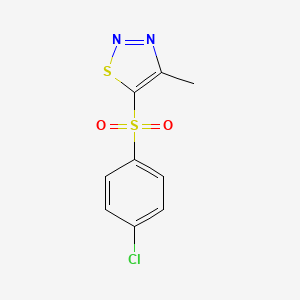
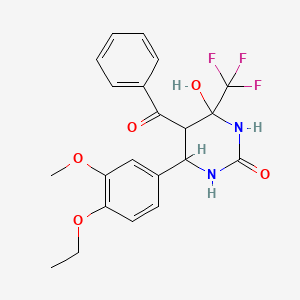
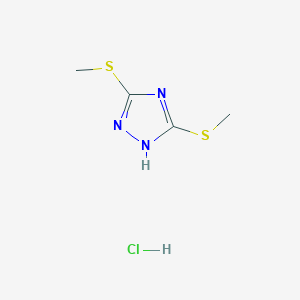

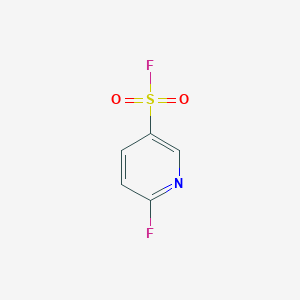

![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2505977.png)

